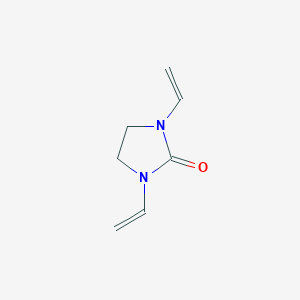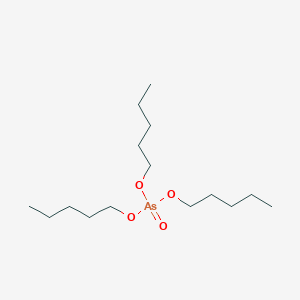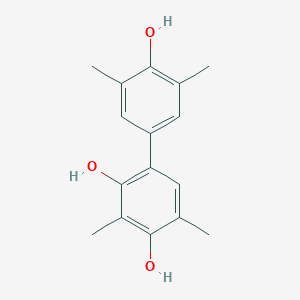
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol, also known as pterostilbene, is a naturally occurring compound found in blueberries, grapes, and other berries. It belongs to the stilbene family of compounds, which are known for their antioxidant and anti-inflammatory properties. Pterostilbene has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Pterostilbene exerts its effects through various mechanisms, including the activation of sirtuins, a group of proteins involved in regulating cellular metabolism and aging. Pterostilbene has also been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and physiological effects:
Pterostilbene has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism. The compound has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pterostilbene has several advantages for lab experiments, including its stability and bioavailability. The compound is also relatively easy to synthesize and can be obtained from natural sources. However, the limitations of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole include its low solubility and poor absorption in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole research, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. Further studies are needed to explore the optimal dosage and delivery methods for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole, as well as its potential side effects and interactions with other drugs. Additionally, the development of novel analogs and derivatives of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
Pterostilbene can be synthesized from resveratrol, a compound found in grapes and other fruits. The synthesis involves the use of chemical reactions and purification techniques to obtain a pure form of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole. However, 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole can also be extracted from natural sources, such as blueberries and grapes.
Aplicaciones Científicas De Investigación
Pterostilbene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurological disorders. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
Propiedades
Número CAS |
13379-84-5 |
|---|---|
Nombre del producto |
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-8-5-12(6-9(2)14(8)17)13-7-10(3)15(18)11(4)16(13)19/h5-7,17-19H,1-4H3 |
Clave InChI |
BMNJDNVZGPEPIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
Sinónimos |
2,4,4-Biphenyltriol,3,3,5,5-tetramethyl-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




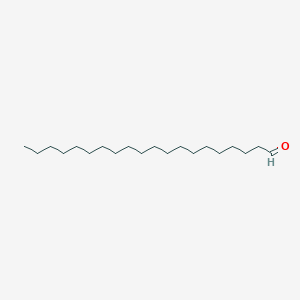
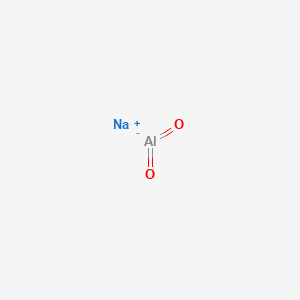

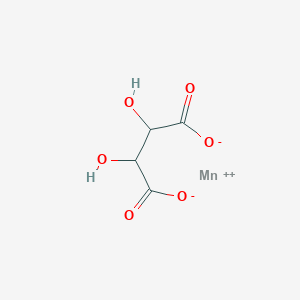
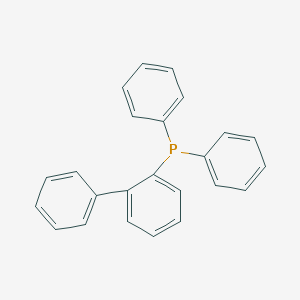
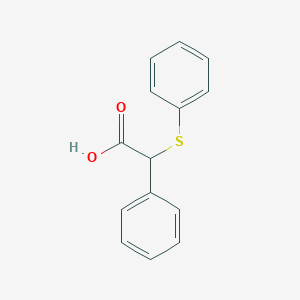
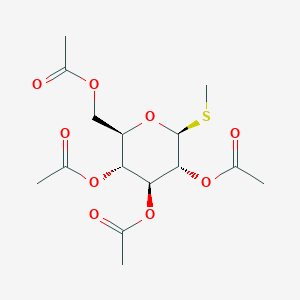
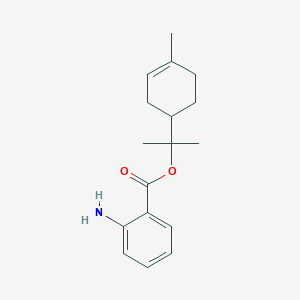

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
